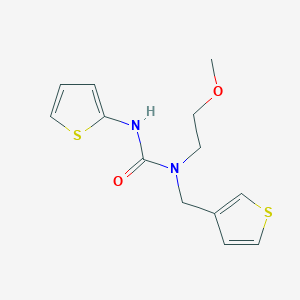

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea

Description

This urea derivative features a methoxyethyl group and two thiophene moieties: one at the 3-position (as a methyl substituent) and another at the 2-position.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-thiophen-2-yl-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-17-6-5-15(9-11-4-8-18-10-11)13(16)14-12-3-2-7-19-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOKXTLYGWLBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-methoxyethylamine with thiophene-2-carboxylic acid chloride and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines or alcohols.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are listed in Table 1, with comparisons focusing on substituent effects and bioactivity.

Table 1: Structural and Functional Comparison of Urea Derivatives

Substituent Effects on Properties

- Methoxyethyl vs. Hydroxyethyl : The target compound’s methoxyethyl group likely improves lipophilicity compared to the hydroxyethyl analog (Table 1, Row 2), which may prioritize membrane permeability over H-bonding .

- Thiophene Positioning: The dual thiophene arrangement (2-yl and 3-ylmethyl) in the target compound could enhance π-stacking vs. mono-thiophene derivatives (e.g., pyrimidin-2-ol analogs in ) .

Biological Activity

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S2 |

| Molecular Weight | 304.42 g/mol |

| CAS Number | [Not specified] |

| LogP | 4.5967 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 19.40 Ų |

1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea exhibits various mechanisms of action attributed to its thiourea and methoxyethyl functional groups. These include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, which may contribute to their biological activity, including anticancer and antimicrobial effects .

- Antimicrobial Properties : The presence of thiophene rings is often associated with enhanced antimicrobial activity, which is observed in related compounds .

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) across various cancer cell lines, including:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

Such data suggest that similar activities could be explored for 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea .

Antimicrobial Activity

Compounds with thiourea structures have been documented to show broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several studies have explored the biological activities of thiourea derivatives:

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of various thiourea compounds on human cancer cell lines, revealing promising results for compounds structurally similar to 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea .

- Antimicrobial Efficacy : In vitro tests showed that thiourea derivatives effectively inhibited the growth of several pathogenic bacteria, indicating potential therapeutic applications in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-3-(thiophen-2-yl)-1-(thiophen-3-ylmethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Urea Formation : Use triphosgene as a carbonyl source with amines in anhydrous THF at 0°C, followed by coupling with substituted thiophene derivatives (e.g., thiophen-2-ylmethylamine) under basic conditions (trimethylamine) .

- Thiophene Functionalization : Employ Claisen-Schmidt condensation (e.g., NaOH in ethanol) to introduce thiophenyl groups, ensuring regioselectivity via controlled stoichiometry and reaction time .

- Optimization : Vary solvents (e.g., toluene vs. THF), catalysts (e.g., Pd/C for deprotection), and temperature gradients to maximize yield and purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns on thiophene rings and urea linkage. For example, -NMR peaks at δ 3.3–3.7 ppm indicate methoxyethyl protons .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts (e.g., thiourea analogs) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding networks in the urea moiety .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at thiophene or urea sites .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis. Validate binding poses with MD simulations .

- Reaction Path Search : Apply ICReDD’s computational-experimental workflow to identify optimal catalysts (e.g., Pd/C) and solvent systems for regioselective modifications .

Q. How should researchers address contradictions in reported biological activities of urea-thiophene hybrids?

- Methodology :

- Orthogonal Assays : Compare anticancer activity (e.g., MTT assays) with anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC testing) profiles to clarify target specificity .

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., sulfoxides from thiophene oxidation) that may interfere with bioactivity .

- Structural Analog Studies : Synthesize and test analogs (e.g., replacing methoxyethyl with cyclohexyl) to isolate pharmacophore contributions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical control?

- Methodology :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., triphosgene reactions) and reduce side-product formation .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., pH, residence time) for multistep reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.